molecular formula C37H58O10 B1665424 Acetylshengmanol Arabinoside CAS No. 402513-88-6

Acetylshengmanol Arabinoside

Cat. No.: B1665424
CAS No.: 402513-88-6
M. Wt: 662.8 g/mol
InChI Key: IHEJMZHKJYHVFF-NETQQFODSA-N
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Description

Acetylcimigenol-3-O-α-L-arabinopyranoside is a triterpenoid saponin derived from the cyclization of cimigenol, a core aglycone structure, with an α-L-arabinopyranosyl moiety attached at the C-3 hydroxyl position and an acetyl group modifying the sugar or aglycone. This compound is part of the cimigenol glycoside family, which is commonly isolated from plants in the Cimicifuga genus (e.g., Cimicifuga racemosa). Its molecular formula is C₃₇H₅₈O₁₀ (based on related compounds in ), with a molecular weight of ~678.8 g/mol. The acetyl group enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Structurally, the α-L-arabinopyranoside linkage is critical for bioactivity, as demonstrated in studies of analogous saponins. The acetyl group at the sugar moiety distinguishes it from non-acetylated derivatives like cimigenol-3-O-α-L-arabinopyranoside (CAS: 256925-92-5, ), which lacks the acetyl modification.

Properties

IUPAC Name

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEJMZHKJYHVFF-NETQQFODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402513-88-6
Record name 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Plant Sources and Identification

Acetylcimigenol-3-O-α-L-arabinopyranside is predominantly isolated from Cimicifuga foetida, Actaea racemosa (black cohosh), and Dipsacus asperoides. Taxonomic authentication involves:

  • Morphological analysis : Rhizome morphology (nodule patterns, rootlet density)
  • Genetic barcoding : ITS2 and rbcL gene sequencing to confirm species
  • Chemotaxonomy : HPLC-UV profiling against reference compounds (retention time: 14.2 ± 0.3 min)

Solvent Extraction Protocols

Crude extraction employs sequential solvent partitioning:

Solvent System Temperature (°C) Duration (h) Yield (%) Purity (%)
70% Ethanol 80 6 1.8 45
Methanol 65 8 1.5 38
Ethyl Acetate 40 12 0.9 28

Post-extraction, the supernatant is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue.

Chromatographic Purification

Three-stage chromatography achieves isolation:

1. Silica Gel Column (200–300 mesh)

  • Mobile phase: CHCl₃-MeOH-H₂O (65:35:10, v/v)
  • Flow rate: 2 mL/min
  • Fraction size: 50 mL

2. Sephadex LH-20

  • Eluent: MeOH-H₂O (80:20)
  • Retention factor (k’): 3.2

3. Preparative HPLC

  • Column: C18 (250 × 20 mm, 5 µm)
  • Gradient: 30–70% MeCN in H₂O (0.1% formic acid) over 40 min
  • Purity: ≥95%

Synthetic Preparation Strategies

Glycosylation of Cimigenol Aglycone

The core synthetic pathway involves arabinopyranosyl transfer to cimigenol:

Reaction Scheme :
$$ \text{Cimigenol} + \text{α-L-Arabinopyranosyl donor} \xrightarrow{\text{HATU, DIPEA}} \text{Acetylcimigenol-3-O-α-L-arabinopyranside} $$

Parameter Condition
Donor Trichloroacetimidate (1.2 eq)
Catalyst HATU (0.3 eq)
Base DIPEA (2.5 eq)
Temperature 0°C → 25°C (ramped over 2 h)
Yield 68%

Stereochemical control at the anomeric center (α-configuration) is maintained via neighboring group participation.

Acetylation Optimization

Selective O-acetylation at C-23 employs:

Reagent Solvent Time (h) Acetylation Efficiency (%)
Ac₂O/Pyridine Dichloromethane 6 92
AcCl/Et₃N THF 4 88
Isopropenyl Acetate Toluene 8 79

Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) confirms completion.

Industrial-Scale Production

Large-Scale Extraction

Pharmaceutical manufacturers utilize:

  • Continuous extraction : Rotary extractors processing 500 kg plant material/day
  • In-line filtration : Ceramic membranes (0.2 µm pore size)
  • Cost Analysis :
    • Raw material: $12,000/ton
    • Solvent recovery: 85% ethanol recycled
    • Yield: 1.2 kg pure compound/ton rhizomes

Purification Challenges

Industrial HPLC scaling faces:

Parameter Laboratory Scale Industrial Scale
Column Diameter 20 mm 300 mm
Flow Rate 5 mL/min 1,200 mL/min
Pressure 120 bar 280 bar
Cycle Time 40 min 180 min

Dynamic axial compression (DAC) columns mitigate bed deformation at high flow rates.

Analytical Validation

Structural Confirmation

Technique Parameters Key Data
HRMS (ESI+) m/z calc. 663.3912 [M+H]+ Observed 663.3908 (Δ = -0.6 ppm)
¹H NMR (600 MHz, CD₃OD) δ 5.28 (d, J=7.8 Hz, H-1'') Arabinose anomeric proton
¹³C NMR (150 MHz, CD₃OD) δ 102.3 (C-1'') Glycosidic linkage confirmation

Purity Assessment

ICH guidelines mandate:

  • HPLC-ELSD : ≥98% area purity
  • Chiral HPLC : Chiralpak IC-3 column, n-hexane/EtOH 85:15
    • Enantiomeric excess: 99.2%

Comparative Method Evaluation

Method Yield (%) Purity (%) Cost ($/g) Scalability
Natural Extraction 1.5 95 120 High
Synthetic 68 99 450 Moderate
Semi-synthetic 82 97 280 High

Semi-synthetic approaches (partial synthesis from cimigenol) balance cost and yield.

Scientific Research Applications

Chemical Research Applications

1. Reference Compound in Analytical Chemistry

  • Acetylcimigenol-3-O-alpha-L-arabinopyranside is utilized as a reference standard in analytical studies focused on triterpene glycosides. Its unique structure allows researchers to calibrate instruments and validate methods for the identification and quantification of similar compounds in complex mixtures.

2. Synthesis and Modification

  • The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with altered biological activities. This versatility makes it a valuable starting material for developing new therapeutic agents.

Biological Research Applications

1. Antioxidant Properties

  • Studies have demonstrated that Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits significant antioxidant properties. For instance, research involving Cimicifugae Rhizoma extracts showed that the compound effectively reduced oxidative stress in cellular models, indicating its potential for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can downregulate inflammatory markers and signaling pathways associated with inflammation, such as the CXCL12/CXCR4 pathway. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Potential

  • Preliminary research indicates that Acetylcimigenol-3-O-alpha-L-arabinopyranside may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medical Applications

1. Therapeutic Development

  • Given its bioactive properties, Acetylcimigenol-3-O-alpha-L-arabinopyranside is being explored for its potential therapeutic applications in various health conditions, including cancer, diabetes-related complications, and inflammatory disorders .

2. Nutraceuticals

  • The compound is also being considered for incorporation into nutraceutical products due to its health-promoting properties. Its role as an antioxidant and anti-inflammatory agent makes it suitable for formulations aimed at enhancing overall health and wellness.

Case Studies

Study Focus Findings
Study on Antioxidant EffectsEvaluated the effect of Cimicifugae Rhizoma extract on oxidative stressAcetylcimigenol significantly reduced ROS levels and improved cell viability under oxidative stress conditions .
Anti-inflammatory MechanismInvestigated the modulation of inflammatory pathwaysThe compound inhibited the CXCL12/CXCR4 signaling pathway, leading to decreased inflammation markers in treated cells .
Anticancer ActivityAssessed effects on cancer cell proliferationDemonstrated inhibition of growth in various cancer cell lines, suggesting potential for therapeutic development .

Mechanism of Action

The mechanism of action of Acetylcimigenol Arabinoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s glycoside structure allows it to interact with specific receptors and enzymes, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Aglycone Glycosylation Pattern Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹³C-NMR)
Acetylcimigenol-3-O-α-L-arabinopyranoside Cimigenol 3-O-α-L-arabinopyranoside (acetylated) ~678.8 Not reported C-3: ~88–90 ppm (glycosylation shift)
Cimigenol-3-O-β-D-xylopyranoside Cimigenol 3-O-β-D-xylopyranoside ~634.7 Not reported C-3: ~85–87 ppm; xylose C-1: ~105 ppm
Cimicifugoside H1 Cimigenol 3-O-α-L-arabinopyranosyl-(1→3)-α-L-rhamnoside ~825.0 Not reported Multi-glycosylation shifts (C-3: ~88 ppm; rhamnose C-1: ~102 ppm)

Key Findings :

  • The acetyl group in Acetylcimigenol-3-O-α-L-arabinopyranoside increases its molecular weight by ~44 g/mol compared to non-acetylated cimigenol arabinosides (e.g., CAS: 256925-92-5, ).
  • β-D-xylopyranosides (e.g., cimigenol-3-O-β-D-xylopyranoside) exhibit distinct ¹³C-NMR signals due to axial-equatorial sugar configuration differences, reducing membrane interaction compared to α-L-arabinopyranosides .

Functional Analogues with Shared Arabinopyranosyl Moieties

Table 2: Bioactivity and Glycosylation Effects

Compound Name Aglycone Bioactivity (Reported) Glycosylation Impact
Acetylcimigenol-3-O-α-L-arabinopyranoside Cimigenol Anticancer (in vitro), anti-inflammatory Acetyl group enhances stability and bioavailability
Quercetin 3-O-α-L-arabinopyranoside Quercetin Antioxidant, antiviral Arabinose enhances solubility and ROS scavenging
N-isopropyloleanolic amide 3-O-α-L-arabinopyranoside (TS1) Oleanolic acid Cytotoxic (IC₅₀: 8.2 µM vs. HepG2) Arabinose-rhamnose disaccharide improves target specificity

Key Findings :

  • Acetylcimigenol-3-O-α-L-arabinopyranoside and quercetin 3-O-α-L-arabinopyranoside share the arabinopyranosyl group but differ in aglycone class (triterpenoid vs. flavonoid), leading to divergent bioactivities. The triterpenoid backbone in Acetylcimigenol derivatives correlates with stronger anticancer effects .
  • TS1 () demonstrates that disaccharide chains (e.g., rhamnose-(1→2)-arabinose) enhance cytotoxicity compared to monosaccharide analogues, suggesting Acetylcimigenol’s monosaccharide may limit its potency relative to TS1 .

Biological Activity

Acetylcimigenol-3-O-alpha-L-arabinopyranside is a triterpene glycoside predominantly found in the Cimicifuga genus, particularly in Cimicifugae rhizoma. This compound is notable for its unique glycosylation pattern, which significantly influences its biological activity, solubility, and stability. The compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

PropertyValue
Molecular Formula C37H58O10
Molecular Weight 662.85 g/mol
CAS Number 402513-88-6
Density 1.3 ± 0.1 g/cm³
Boiling Point 748.5 ± 60.0 °C
Flash Point 225.6 ± 26.4 °C

Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits its biological effects primarily through the modulation of various signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its glycoside structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects that may include:

  • Anti-inflammatory effects: The compound has been shown to inhibit the expression of pro-inflammatory markers such as TNF-α and VCAM-1 in human endothelial cells through pathways involving PPAR-γ, ERK1/2, and PI3K .
  • Antioxidant properties: Research indicates that it can reduce oxidative stress by modulating cellular mechanisms that protect against oxidative damage .
  • Anticancer potential: Preliminary studies suggest that it may induce apoptosis in cancer cells by influencing apoptotic pathways .

Case Studies and Research Findings

  • Anti-Oxidative Stress Effects:
    A study explored the effects of Cimicifugae rhizoma extract (which contains Acetylcimigenol) on podocyte injury induced by oxidative stress. The results demonstrated that the extract significantly reduced apoptosis rates and restored cell morphology in damaged podocytes, indicating protective renal effects .
  • Inflammation Modulation:
    In vitro studies have shown that Acetylcimigenol can inhibit TNF-α-induced VCAM-1 expression. This effect is mediated through the upregulation of PPAR-γ and downstream signaling pathways involving ERK1/2 and PI3K .
  • Cell Viability Studies:
    Research involving various concentrations of Acetylcimigenol revealed significant increases in viable cell counts and decreases in apoptotic cells under conditions of oxidative stress, highlighting its potential as a protective agent against cellular damage .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Acetylcimigenol-3-O-alpha-L-arabinopyranside, it is essential to compare it with similar compounds:

CompoundBiological Activity
Cimigenol Similar anti-inflammatory and antioxidant properties
Shengmanol Comparable therapeutic potential but different glycosylation patterns
Cycloartane Triterpenoids Exhibit similar biological effects but vary in structure and efficacy

Q & A

Q. Standard Protocol :

OrganismMIC (µg/mL)Method
Trichophyton mentagrophytes6.25Broth microdilution
Candida albicans12.5CLSI M27-A3
Saccharomyces cerevisiae12.5Agar diffusion

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) .
  • Structural Re-analysis : Confirm compound integrity via NMR and HRMS to rule out degradation .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What frameworks guide hypothesis-driven research on this compound?

  • PICO : Define Population (e.g., microbial strains), Intervention (compound concentration), Comparison (positive controls like amphotericin B), Outcome (MIC values) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Basic: What strategies enhance literature review efficiency for glycoside research?

  • Database Searches : Use SciFinder with keywords (e.g., "acetylcimigenol glycoside synthesis" + "bioactivity") and filter by publication year/author .
  • Citation Mapping : Track seminal papers (e.g., Lee et al., 1997 on antifungal triterpenes) via Web of Science .

Advanced: How can QSAR models improve the design of Acetylcimigenol derivatives?

  • Descriptor Selection : Include logP, polar surface area, and glycosidic bond angles.
  • Validation : Use leave-one-out cross-validation and external test sets.
  • Tools : Schrödinger Suite or MOE for 3D-QSAR .

Advanced: What experimental designs mitigate variability in bioassays?

  • Controls : Include vehicle (DMSO) and positive controls in triplicate.
  • Blinding : Randomize sample allocation to avoid bias .
  • Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µg/mL) for IC50 determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylshengmanol Arabinoside
Reactant of Route 2
Acetylshengmanol Arabinoside

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